Boc-L-2-(5-BromoThienyl)-alanine
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Overview
Description
®-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a brominated thiophene ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Propanoic Acid Derivative: The brominated thiophene is then reacted with a suitable chiral auxiliary to introduce the chiral center and form the propanoic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas for reduction of the bromine atom.
Substitution: Sodium hydride (NaH) and the desired nucleophile for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene without the bromine atom.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of the thiophene ring.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Used as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the Boc-protected amino group may influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
®-3-(5-Chlorothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
®-3-(5-Methylthiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
Bromine Atom: The presence of the bromine atom in ®-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid may confer unique reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNNFRCLMQFXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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